

Physicochemical Properties of beta-Methylphenethylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylpropylamine
hydrochloride

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Introduction

beta-Methylphenethylamine (β -MPEA), also known as 2-phenylpropan-1-amine, is a primary amine and a positional isomer of amphetamine. It is of significant interest to researchers in pharmacology and medicinal chemistry due to its activity as a human trace amine-associated receptor 1 (TAAR1) agonist and its interactions with monoamine transporters.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, beta-methylphenethylamine hydrochloride. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Physicochemical Data

The fundamental physicochemical properties of beta-methylphenethylamine hydrochloride are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ N	[2]
Molecular Weight	171.67 g/mol	[2]
Appearance	White crystalline solid	
Melting Point	123-124 °C	[1]
Boiling Point	80 °C at 10 mmHg (for free base)	[1]
Solubility	Soluble in water and alcohol	
pKa	~9.83 (estimated from phenethylamine)	[3]
LogP	2.2 (for free base)	

Note: The pKa value is an estimation based on the parent compound phenethylamine, as a specific experimental value for beta-methylphenethylamine was not readily available in the reviewed literature.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃): The proton NMR spectrum of the free base is expected to show signals for the aromatic protons in the range of δ 7.1-7.3 ppm. The methine proton (CH) adjacent to the phenyl group would appear as a multiplet around δ 2.8-3.0 ppm. The methylene protons (CH₂) adjacent to the amine group are expected to resonate as a doublet of doublets around δ 2.6-2.8 ppm. The methyl protons (CH₃) would be a doublet at approximately δ 1.2 ppm. The amine protons (NH₂) typically appear as a broad singlet.
- ¹³C NMR (CDCl₃): The carbon NMR spectrum of the free base would show aromatic carbons between δ 126-145 ppm. The benzylic methine carbon is expected around δ 45-50 ppm, the methylene carbon adjacent to the nitrogen at approximately δ 40-45 ppm, and the methyl carbon around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry of beta-methylphenethylamine typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of the aminoethyl group. For the hydrochloride salt, analysis is often performed on the free base after appropriate sample preparation. High-resolution mass spectrometry can be used for exact mass determination.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination

Objective: To determine the temperature range over which the solid beta-methylphenethylamine hydrochloride transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry beta-methylphenethylamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.

- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- Data Analysis: The melting point is reported as a range from the onset to the completion of melting. For a pure substance, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination

Objective: To determine the concentration of beta-methylphenethylamine hydrochloride in a saturated aqueous solution at a specified temperature.

Methodology:

- Sample Preparation: An excess amount of beta-methylphenethylamine hydrochloride is added to a known volume of distilled or deionized water in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the compound.
- Quantification: The concentration of beta-methylphenethylamine hydrochloride in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.
- Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

pKa Determination by Potentiometric Titration

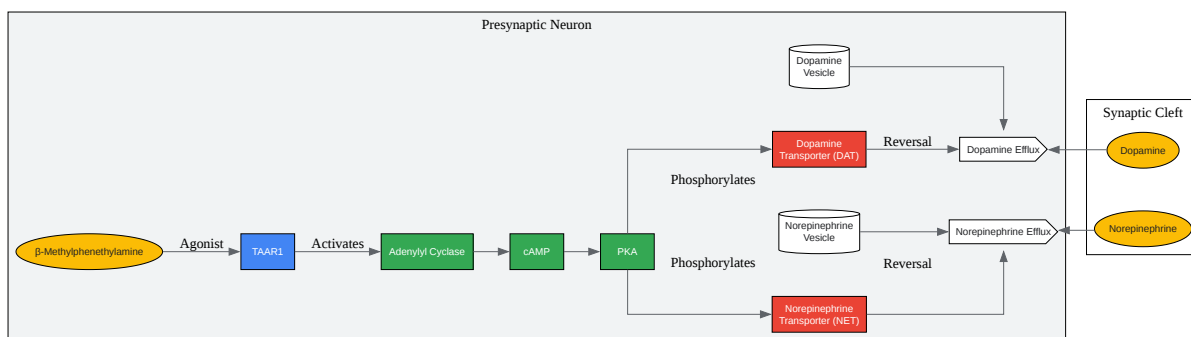
Objective: To determine the acid dissociation constant (pKa) of the protonated amine in beta-methylphenethylamine hydrochloride.

Methodology:

- **Sample Preparation:** A known concentration of beta-methylphenethylamine hydrochloride is dissolved in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility of both the free base and the salt.
- **Apparatus:** A calibrated pH meter with a suitable electrode and an automated titrator or a burette are used.
- **Procedure:**
 - The solution of beta-methylphenethylamine hydrochloride is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - The pH of the solution is measured and recorded after each incremental addition of the titrant.
 - The titration is continued past the equivalence point.
- **Data Analysis:**
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The equivalence point is determined from the inflection point of the curve.
 - The pKa is the pH at the half-equivalence point, where the concentrations of the protonated amine and the free base are equal.

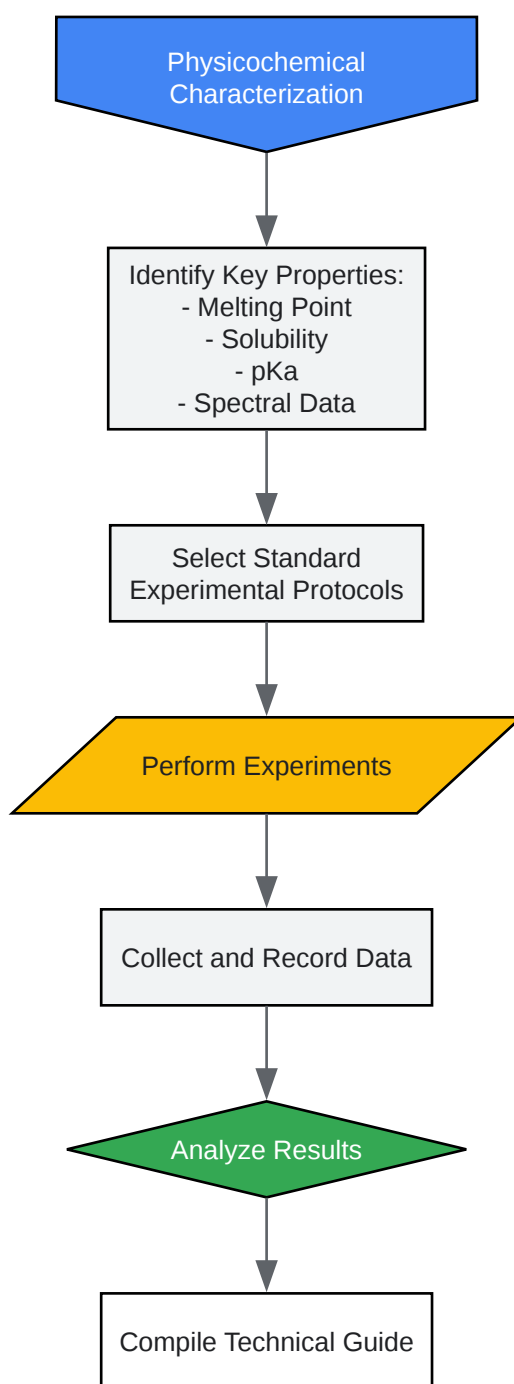
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways associated with beta-methylphenethylamine and a general workflow for its physicochemical characterization.



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Caption: TAAR1 signaling cascade initiated by beta-methylphenethylamine.



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Caption: General workflow for physicochemical characterization.

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References

- 1. β -Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. The Supplement Adulterant β -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethylamine | C₈H₁₁N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
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